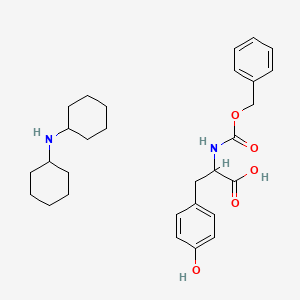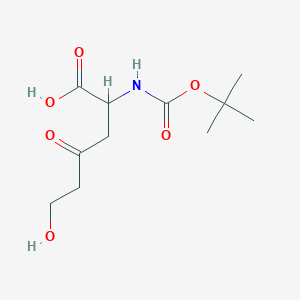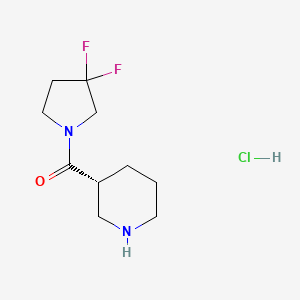
Hydroxy(2-methylprop-2-enoato-O)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(2-methylprop-2-enoato-O)zinc, also known by its chemical formula C4H6O3Zn, is a coordination compound where zinc is bonded to a hydroxy group and a 2-methylprop-2-enoate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy(2-methylprop-2-enoato-O)zinc can be synthesized through the reaction of zinc salts with 2-methylprop-2-enoic acid (commonly known as methacrylic acid). A typical synthetic route involves the following steps:
Dissolution of Zinc Salt: Zinc acetate or zinc chloride is dissolved in a suitable solvent such as water or ethanol.
Addition of Methacrylic Acid: Methacrylic acid is added to the solution under stirring.
pH Adjustment: The pH of the solution is adjusted to neutral or slightly basic using a base such as sodium hydroxide.
Precipitation: The this compound precipitates out of the solution and can be collected by filtration.
Purification: The precipitate is washed with cold water and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, concentration, and flow rates are optimized to maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(2-methylprop-2-enoato-O)zinc undergoes various types of chemical reactions, including:
Substitution Reactions: The hydroxy and 2-methylprop-2-enoate ligands can be substituted by other ligands such as halides or phosphines.
Coordination Reactions: It can form coordination complexes with other metal ions or organic ligands.
Decomposition Reactions: Under certain conditions, it can decompose to form zinc oxide and other by-products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines. These reactions typically occur in polar solvents such as water or ethanol.
Coordination Reactions: Ligands such as ethylenediamine or bipyridine are used to form coordination complexes. These reactions are often carried out in aqueous or organic solvents.
Decomposition Reactions: Elevated temperatures or acidic conditions can induce decomposition.
Major Products
Substitution Reactions: Products include zinc halides or zinc phosphine complexes.
Coordination Reactions: Various coordination complexes with different ligands.
Decomposition Reactions: Zinc oxide and organic by-products.
Scientific Research Applications
Hydroxy(2-methylprop-2-enoato-O)zinc has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of poly(methyl methacrylate) (PMMA).
Materials Science: It is investigated for its potential use in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Biochemistry: It is studied for its potential role in enzyme mimetics and as a zinc source in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism by which hydroxy(2-methylprop-2-enoato-O)zinc exerts its effects depends on its application:
Catalysis: It acts as a Lewis acid, facilitating the polymerization of monomers by coordinating to the carbonyl groups.
Materials Science: It forms coordination bonds with organic linkers, leading to the formation of MOFs.
Biochemistry: It can mimic the active sites of zinc-containing enzymes, participating in catalytic cycles.
Medicine: It releases zinc ions, which can interact with biological molecules and disrupt microbial cell walls.
Comparison with Similar Compounds
Hydroxy(2-methylprop-2-enoato-O)zinc can be compared with other zinc carboxylates and coordination compounds:
Zinc Acetate: Similar in structure but with acetate ligands instead of 2-methylprop-2-enoate. Zinc acetate is more commonly used but lacks the specific reactivity of this compound.
Zinc Oxide: A simple inorganic compound with different applications, primarily in materials science and as a sunscreen ingredient.
Zinc Methacrylate: Similar to this compound but without the hydroxy group, leading to different reactivity and applications.
This compound stands out due to its unique combination of a hydroxy group and a 2-methylprop-2-enoate ligand, which imparts specific chemical properties and reactivity.
Conclusion
This compound is a versatile compound with a wide range of applications in catalysis, materials science, biochemistry, and medicine. Its unique chemical structure allows it to participate in various reactions and form complexes with different ligands, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
63451-47-8 |
|---|---|
Molecular Formula |
C4H8O3Zn |
Molecular Weight |
169.5 g/mol |
IUPAC Name |
2-methylprop-2-enoic acid;zinc;hydrate |
InChI |
InChI=1S/C4H6O2.H2O.Zn/c1-3(2)4(5)6;;/h1H2,2H3,(H,5,6);1H2; |
InChI Key |
CJSCLERRDWRJGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O.O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol](/img/structure/B12083565.png)
![2-[(2Z)-2-[[5-[2-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexyl)thiophen-2-yl]-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12083569.png)




![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)

![(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B12083596.png)
![3-[14,16-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12083603.png)



